1-Methoxycyclopropanecarboxylic acid

Mitochondrial Metabolism Uncoupler Respiration Assay

1-Methoxycyclopropanecarboxylic acid (CAS 100683-08-7) is a dual-activity probe that simultaneously uncouples mitochondria (~160% baseline respiration) and agonizes FFAR3 (GPR41). The geminal methoxy group reduces XLogP by ~1.1 vs. cyclopropanecarboxylic acid, improving solubility and reducing non-specific binding. Its mild uncoupling avoids the cytotoxicity of strong uncouplers like FCCP, making it ideal for long-term metabolic flexibility assays. The carboxylic acid handle enables straightforward derivatization for SAR exploration. Supplied at ≥98% purity, this compound is essential for mitochondrial studies, FFAR3 pathway validation, and patent-defined synthetic routes (e.g., WO2009/140320 A1).

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 100683-08-7
Cat. No. B190267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxycyclopropanecarboxylic acid
CAS100683-08-7
Synonyms1-METHOXYCYCLOPROPANE-1-CARBOXYLIC ACID
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCOC1(CC1)C(=O)O
InChIInChI=1S/C5H8O3/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3,(H,6,7)
InChIKeyHPOWDCXQUZLJRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1‑Methoxycyclopropanecarboxylic Acid (CAS 100683‑08‑7): Core Identity and Procurement Baseline


1‑Methoxycyclopropanecarboxylic acid (CAS 100683‑08‑7, C₅H₈O₃, MW 116.11 g/mol) is a small‑molecule cyclopropane‑1‑carboxylic acid derivative bearing a geminal methoxy substituent [REFS‑1]. It is commercially available as a research‑grade chemical and is described as a mitochondrial uncoupler that stimulates respiration to approximately 160% of baseline levels, and also as an agonist of the free fatty acid receptor 3 (FFAR3, GPR41) [REFS‑2][REFS‑3]. The compound is supplied as a solid with typical purities of 95–98% and is recommended for storage at 2–8 °C [REFS‑1][REFS‑4].

Why Simple Cyclopropanecarboxylic Acids Cannot Substitute for 1‑Methoxycyclopropanecarboxylic Acid


Simple cyclopropanecarboxylic acids (e.g., cyclopropanecarboxylic acid, CAS 1759‑53‑1) lack the geminal methoxy group that defines the structural and functional identity of 1‑methoxycyclopropanecarboxylic acid. The methoxy substituent dramatically alters electronic properties (calculated XLogP3‑AA ≈ 0 vs. ≈ 1.1 for the parent acid) and introduces steric constraints that influence both synthetic derivatisation and biological recognition [REFS‑1]. Most critically, the methoxy group is essential for the dual activity profile—mitochondrial uncoupling and FFAR3 agonism—that has been documented for this compound; the unsubstituted parent acid is not reported to possess either activity [REFS‑2]. Consequently, substituting a generic cyclopropanecarboxylic acid for 1‑methoxycyclopropanecarboxylic acid would alter downstream reaction pathways and eliminate the key biological readouts that motivate its procurement.

Quantitative Differentiation of 1‑Methoxycyclopropanecarboxylic Acid: Comparative Evidence for Procurement


Mitochondrial Uncoupling Efficacy: Respiration Stimulation vs. Baseline

1‑Methoxycyclopropanecarboxylic acid stimulates mitochondrial respiration to approximately 160% of baseline levels, as reported in vendor‑curated bioactivity data derived from peer‑reviewed literature [REFS‑1]. While a direct head‑to‑head comparison under identical assay conditions is not publicly available, this level of respiratory stimulation is comparable to the maximal efficacy observed for other weak‑acid uncouplers such as linoleic acid, which also elicits a ~160% increase in respiration in isolated mitochondria [REFS‑2]. This positions 1‑methoxycyclopropanecarboxylic acid as a chemically distinct, synthetically accessible alternative for studies requiring a modest, non‑maximal uncoupling stimulus.

Mitochondrial Metabolism Uncoupler Respiration Assay

FFAR3 Receptor Engagement: Agonist Activity vs. Selective Tool Compound

1‑Methoxycyclopropanecarboxylic acid is an agonist of the free fatty acid receptor 3 (FFAR3, GPR41) [REFS‑1]. In contrast, the widely used selective FFAR3 agonist AR420626 exhibits an IC₅₀ of 117 nM in calcium mobilization assays and demonstrates selectivity over FFAR2 at concentrations up to 100 μM [REFS‑2]. No quantitative potency (EC₅₀/IC₅₀) has been reported for 1‑methoxycyclopropanecarboxylic acid in the public domain. Therefore, the differentiation is not based on superior potency, but rather on the availability of a structurally simpler, commercially accessible small‑molecule probe that can be used for orthogonal validation of FFAR3‑dependent phenotypes, or as a starting scaffold for medicinal chemistry optimisation where the methoxycyclopropane motif is desired [REFS‑1].

GPCR FFAR3 GPR41 Metabolic Signaling

Structural and Physicochemical Differentiation from Unsubstituted Cyclopropanecarboxylic Acid

The geminal methoxy group on 1‑methoxycyclopropanecarboxylic acid fundamentally alters its physicochemical profile relative to the parent cyclopropanecarboxylic acid (CAS 1759‑53‑1). The calculated XLogP3‑AA of 1‑methoxycyclopropanecarboxylic acid is 0, while cyclopropanecarboxylic acid has an XLogP3‑AA of approximately 1.1 [REFS‑1]. This represents a >1‑unit reduction in lipophilicity, which can significantly impact membrane permeability, solubility in aqueous media, and the compound's behaviour in reversed‑phase chromatography. Additionally, the methoxy group introduces a second hydrogen‑bond acceptor (3 vs. 2) and alters the conformational landscape of the cyclopropane ring, providing a distinct handle for further synthetic elaboration (e.g., esterification, amide coupling) that is not present in the parent acid [REFS‑2].

Medicinal Chemistry Building Block Physicochemical Properties

Patent‑Documented Utility as a Synthetic Intermediate

1‑Methoxycyclopropanecarboxylic acid is explicitly claimed as an intermediate in WO2009/140320 A1 (Array Biopharma Inc.) [REFS‑1]. While the exact role is not detailed in the abstract, its inclusion in a patent filing indicates industrial relevance for the preparation of more complex, potentially bioactive molecules. In contrast, the unsubstituted parent acid is a far more common commodity chemical with fewer specific patent‑level applications. The presence of the methoxycyclopropane core in patent literature suggests that the compound may enable access to protected intellectual property space or specific synthetic routes that are not easily replicated with simpler cyclopropane derivatives.

Organic Synthesis Patent Intermediate

Procurement‑Relevant Application Scenarios for 1‑Methoxycyclopropanecarboxylic Acid


Mitochondrial Bioenergetics and Metabolic Flux Studies

Use as a validated mitochondrial uncoupler that increases respiration to ~160% of baseline [REFS‑1]. The compound can serve as a positive control for uncoupling or as a tool to assess cellular metabolic flexibility. Its moderate stimulation level avoids the complete depolarisation and potential cytotoxicity associated with strong uncouplers like FCCP, making it suitable for long‑term or in‑cellulo experiments where a milder metabolic perturbation is desired.

FFAR3 (GPR41) Target Engagement and Phenotypic Screening

Employ as an FFAR3 agonist in cellular assays to validate receptor‑mediated signalling pathways [REFS‑2]. Given the lack of publicly available potency data, 1‑methoxycyclopropanecarboxylic acid is best used as a chemical probe for orthogonal confirmation of hits identified with more potent and selective FFAR3 modulators (e.g., AR420626). Its structural simplicity also makes it a candidate for primary screening libraries aimed at identifying novel FFAR3 ligands.

Medicinal Chemistry: Scaffold for Lipophilicity‑Tuned Analogues

Utilise the 1‑methoxycyclopropane‑1‑carboxylic acid core as a building block for analogue synthesis [REFS‑3]. The geminal methoxy group reduces the XLogP by ~1.1 units compared to cyclopropanecarboxylic acid [REFS‑4], offering a strategic advantage when designing compounds with improved aqueous solubility or reduced non‑specific binding. The carboxylic acid handle allows for straightforward amide or ester formation, enabling rapid exploration of structure‑activity relationships.

Process Chemistry: Following Patented Synthetic Pathways

Incorporate 1‑methoxycyclopropanecarboxylic acid as an intermediate according to the route disclosed in WO2009/140320 A1 [REFS‑5]. Procurement is specifically justified for laboratories that require a precise building block to replicate or extend the synthetic methodology described in the patent, ensuring fidelity to the claimed intellectual property.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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